(S)-Metoprolol-d7 is a deuterated form of the beta-blocker metoprolol, specifically the (S)-enantiomer. Deuterium, a stable isotope of hydrogen, is incorporated into the metoprolol molecule to create a compound with similar pharmacological properties but potentially altered pharmacokinetics. This compound is primarily utilized in scientific research to study the metabolism and pharmacokinetics of metoprolol, which is commonly prescribed for hypertension and other cardiovascular conditions .
(S)-Metoprolol-d7 can be synthesized through various chemical methods that incorporate deuterium into the metoprolol structure. It is commercially available from chemical suppliers and is often used in laboratories for research purposes.
(S)-Metoprolol-d7 belongs to the class of compounds known as beta-adrenergic antagonists or beta-blockers. These compounds work by blocking the action of epinephrine (adrenaline) on beta-adrenergic receptors, thereby reducing heart rate and blood pressure.
The synthesis of (S)-Metoprolol-d7 typically involves several methods to incorporate deuterium into the molecule:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are optimized during the synthesis process to achieve effective incorporation of deuterium.
The molecular formula for (S)-Metoprolol-d7 is C16H23D7N2O3. The structure consists of a phenoxy group attached to an isopropylamino group and a propanol chain, with specific positions where hydrogen atoms are replaced by deuterium.
(S)-Metoprolol-d7 can undergo various chemical reactions, including:
Common reagents used in these reactions include:
(S)-Metoprolol-d7 exerts its pharmacological effects by selectively blocking beta-1 adrenergic receptors located primarily in the heart. This action leads to several physiological effects:
The mechanism involves inhibition of adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP), which further decreases cardiac contractility and heart rate .
Relevant data regarding these properties are crucial for laboratory handling and application in research settings.
(S)-Metoprolol-d7 has several scientific applications:
This compound plays a significant role in advancing pharmacological research and improving therapeutic strategies involving beta-blockers.
(S)-Metoprolol-d7 is a deuterium-enriched isotopologue of the cardioselective β₁-adrenergic antagonist metoprolol. Its molecular formula is C₁₅H₁₈D₇NO₃, with a molecular weight of 274.41 g/mol (free base) or 310.87 g/mol for its hydrochloride salt [4] [8]. The seven deuterium atoms are strategically incorporated at the isopropyl group (CD(CH₃)₂) and the methoxyethyl side chain (-OCH₂CD₂-) to minimize interference with the pharmacophore regions essential for receptor binding [4]. This isotopic labeling preserves the core structure of metoprolol—a substituted phenylpropanolamine featuring a chiral secondary alcohol—while altering its physicochemical properties.
The specific deuteration sites confer unique analytical and metabolic advantages:
Table 1: Structural Properties of (S)-Metoprolol-d7
Property | (S)-Metoprolol-d7 | Standard Metoprolol |
---|---|---|
Molecular Formula | C₁₅H₁₈D₇NO₃ | C₁₅H₂₅NO₃ |
Molecular Weight (g/mol) | 274.41 (free base) | 267.36 |
Deuterium Positions | Isopropyl group, Methoxyethyl chain | None |
Chiral Configuration | S-enantiomer | Racemic mixture |
Key Functional Groups | β-Amino alcohol, Aryl ether | Identical |
This deliberate deuteration induces a kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) decelerates enzymatic cleavage, extending the compound’s half-life without altering its receptor affinity [4] [8].
Chirality is a critical determinant of metoprolol’s pharmacology. The (S)-(−)-enantiomer demonstrates ~20-fold greater affinity for β₁-adrenergic receptors than its (R)-(+)-counterpart, making it the primary driver of therapeutic effects [4] [5]. The (S)-enantiomer’s configuration allows optimal three-dimensional alignment with the receptor’s binding pocket, facilitating blockade of catecholamine-induced activation. This stereoselectivity translates to clinical outcomes:
Table 2: Enantiomer-Specific Properties of Metoprolol
Parameter | (S)-(−)-Metoprolol | (R)-(+)-Metoprolol |
---|---|---|
β₁-Receptor Affinity | High (Primary active form) | Low (≤5% of S-enantiomer) |
CYP2D6 Metabolism | Moderate | Extensive |
Half-life (hours) | 3–7 (Standard) | Similar |
Half-life (deuterated) | 8–12 (S)-Metoprolol-d7 | Not applicable |
Primary Role | Therapeutic activity | Limited/no clinical benefit |
(S)-Metoprolol-d7 diverges from racemic metoprolol in pharmacological and analytical domains:
Table 3: Comparative Pharmacokinetic and Clinical Profiles
Attribute | (S)-Metoprolol-d7 | Racemic Metoprolol |
---|---|---|
Therapeutic Dose | Equivalent efficacy at 50% lower dose | Standard dosing |
Plasma Half-life (h) | 8–12 | 3–7 |
Bioavailability | ~65% | 50% |
CYP2D6 Dependency | Reduced clearance | High clearance |
Primary Applications | Research, Bioanalytical standard | Clinical therapeutics |
Angina Response Rate* | 72–74% | 61–62% |
*Data from hypertensive angina patients [2]
The deuterated S-enantiomer thus represents both a tool for refining metoprolol quantification and a template for designing metabolically optimized β-blockers. Its role in elucidating stereoselective metabolism—particularly in CYP2D6 polymorphic populations—underscores its value in pharmacogenetic research [3] [4].
Comprehensive Compound Nomenclature
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9